Butanamide, 2,2'-((3,3'-dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-
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Overview
Description
Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) is a complex organic compound. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N). These compounds are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo compound. This step often requires a basic or acidic medium to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.
Reduction: Reduction of azo compounds typically results in the formation of amines.
Substitution: Azo compounds can participate in substitution reactions, where one of the substituents on the aromatic ring is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc in acetic acid.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction typically produces aromatic amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, azo compounds are often used as dyes for staining tissues and cells. They can also serve as probes for studying enzyme activities.
Medicine
Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism by which Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) exerts its effects depends on its application. For example, as a dye, it interacts with the material’s surface through adsorption and bonding. In biological systems, it may interact with specific enzymes or cellular components, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Azobenzene: A simpler azo compound used in various applications, including as a dye and in molecular switches.
Disperse Orange 1: Another azo dye used in the textile industry.
Sudan I: Azo dye used in staining and as a coloring agent.
Uniqueness
Butanamide, 2,2’-((3,3’-dichloro(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(4-chloro-2-methylphenyl)-3-oxo-) is unique due to its complex structure, which provides multiple sites for functionalization and interaction with other molecules. This makes it versatile for various applications in research and industry.
Properties
CAS No. |
53815-04-6 |
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Molecular Formula |
C34H28Cl4N6O4 |
Molecular Weight |
726.4 g/mol |
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C34H28Cl4N6O4/c1-17-13-23(35)7-11-27(17)39-33(47)31(19(3)45)43-41-29-9-5-21(15-25(29)37)22-6-10-30(26(38)16-22)42-44-32(20(4)46)34(48)40-28-12-8-24(36)14-18(28)2/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) |
InChI Key |
PGTAPVPGZUUOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C)Cl)Cl |
Origin of Product |
United States |
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